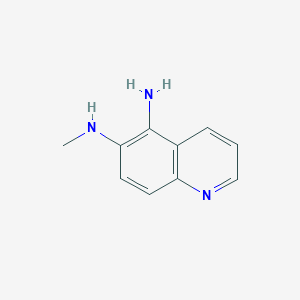

N6-Methylquinoline-5,6-diamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-N-methylquinoline-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-12-9-5-4-8-7(10(9)11)3-2-6-13-8/h2-6,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTBLHRTAVWXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=C1)N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161931 | |

| Record name | N6-Methylquinoline-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14204-98-9 | |

| Record name | N6-Methylquinoline-5,6-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014204989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-Methylquinoline-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of N6-Methylquinoline-5,6-diamine

Foreword: The Strategic Importance of N6-Methylquinoline-5,6-diamine

N6-Methylquinoline-5,6-diamine is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a quinoline core with vicinal diamine functionality and a methyl group on the exocyclic nitrogen, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide offers a comprehensive, in-depth exploration of the synthetic pathways leading to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established chemical principles and supported by field-proven insights to ensure both scientific rigor and practical applicability.

Deconstructing the Synthesis: A Multi-Step Approach

The synthesis of N6-Methylquinoline-5,6-diamine is most effectively approached through a well-defined, multi-step sequence. This strategy allows for the controlled introduction of the required functional groups onto the quinoline scaffold, ensuring high purity and acceptable yields of the final product. The overall synthetic pathway can be logically divided into three primary stages:

-

Construction of the Quinoline Core: The synthesis commences with the formation of a substituted quinoline ring system.

-

Introduction of the Nitro Group and Methylamino Moiety: This stage involves the strategic installation of the precursors to the diamine functionality.

-

Reduction of the Nitro Group: The final step culminates in the reduction of the nitro group to afford the target diamine.

This guide will now delve into the detailed experimental protocols and the scientific rationale behind each of these critical stages.

Part I: Synthesis of the Precursor, N-Methyl-5-nitroquinolin-6-amine

The pivotal intermediate in the synthesis of N6-Methylquinoline-5,6-diamine is N-Methyl-5-nitroquinolin-6-amine. Its preparation involves a two-step process starting from the readily available p-chloroaniline.

Step 1: Synthesis of 6-Chloroquinoline via Skraup Reaction

The initial step is the construction of the 6-chloroquinoline ring system using the classical Skraup reaction. This acid-catalyzed cyclization of an aromatic amine with glycerol, in the presence of an oxidizing agent and a dehydrating agent, is a robust method for quinoline synthesis.

Causality of Experimental Choices:

-

p-Chloroaniline: The choice of p-chloroaniline as the starting material directly introduces the chloro substituent at the 6-position of the quinoline ring.

-

Glycerol: Glycerol serves as the source of the three-carbon chain required to form the pyridine ring of the quinoline system. Upon heating with sulfuric acid, it dehydrates to form acrolein, the key reactive species in the cyclization.

-

Nitrobenzene: In this reaction, nitrobenzene acts as a mild oxidizing agent, facilitating the final aromatization of the dihydroquinoline intermediate to the stable quinoline ring.

-

Concentrated Sulfuric Acid: Sulfuric acid serves multiple roles: it acts as a catalyst for the dehydration of glycerol and the cyclization reaction, and as a dehydrating agent to drive the equilibrium towards product formation.

-

Ferrous Sulfate: The Skraup reaction can be notoriously exothermic and prone to the formation of tarry byproducts. A catalytic amount of ferrous sulfate is added to moderate the reaction, ensuring a smoother and more controlled process.

Experimental Protocol: Synthesis of 6-Chloroquinoline

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| p-Chloroaniline | 1.0 | 127.57 | 12.76 g |

| Glycerol | 3.0 | 92.09 | 27.63 g |

| Nitrobenzene | 1.2 | 123.11 | 14.77 g |

| Conc. H₂SO₄ | - | 98.08 | 30 mL |

| Ferrous Sulfate | catalytic | 151.91 | 0.5 g |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-chloroaniline, glycerol, and ferrous sulfate.

-

Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and the flask should be cooled in an ice bath to maintain the temperature below 120°C.

-

Once the addition of sulfuric acid is complete, add nitrobenzene to the reaction mixture.

-

Heat the mixture to 130-140°C and maintain this temperature for 3-4 hours. The reaction mixture will darken and become viscous.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a large beaker containing 500 mL of water.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exotherm.

-

The crude 6-chloroquinoline will separate as a dark oil. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 6-chloroquinoline by vacuum distillation to yield a pale-yellow oil.

Step 2: Synthesis of 6-Chloro-5-nitroquinoline

The next step involves the nitration of 6-chloroquinoline. The directing effects of the chloro substituent and the quinoline nitrogen atom favor the introduction of the nitro group at the 5-position.

Causality of Experimental Choices:

-

Nitrating Mixture: A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (0-5°C) is crucial to prevent over-nitration and the formation of unwanted byproducts.

Experimental Protocol: Synthesis of 6-Chloro-5-nitroquinoline

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 6-Chloroquinoline | 1.0 | 163.61 | 16.36 g |

| Conc. H₂SO₄ | - | 98.08 | 40 mL |

| Conc. HNO₃ | 1.1 | 63.01 | 4.8 mL |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 6-chloroquinoline in concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.

-

Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated 6-chloro-5-nitroquinoline is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product can be recrystallized from ethanol to yield pale yellow crystals.

Step 3: Synthesis of N-Methyl-5-nitroquinolin-6-amine

The final step in the synthesis of the precursor involves the nucleophilic aromatic substitution of the chloro group in 6-chloro-5-nitroquinoline with methylamine. The electron-withdrawing nitro group at the 5-position activates the chloro group at the 6-position towards nucleophilic attack.

Causality of Experimental Choices:

-

Methylamine: Methylamine acts as the nucleophile, displacing the chloride ion to form the N-methylamino group. An aqueous solution of methylamine is a convenient and commonly used reagent for this transformation.

-

Ethanol: Ethanol serves as a suitable solvent for this reaction, as it dissolves both the starting material and the methylamine solution, facilitating a homogeneous reaction mixture.

Experimental Protocol: Synthesis of N-Methyl-5-nitroquinolin-6-amine

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 6-Chloro-5-nitroquinoline | 1.0 | 208.6 | 20.86 g |

| Methylamine (40% in H₂O) | 3.0 | 31.06 | 23.3 mL |

| Ethanol | - | - | 100 mL |

Procedure:

-

In a sealed tube or a pressure vessel, dissolve 6-chloro-5-nitroquinoline in ethanol.

-

Add the aqueous solution of methylamine to the mixture.

-

Seal the vessel and heat the reaction mixture at 100-110°C for 6-8 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is triturated with water, and the resulting solid is collected by filtration.

-

The crude product is washed with water and then recrystallized from ethanol to afford N-Methyl-5-nitroquinolin-6-amine as a yellow solid.[1]

Characterization Data for N-Methyl-5-nitroquinolin-6-amine:

| Property | Value |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| Melting Point | 168-170 °C |

| ¹H NMR (CDCl₃, 400 MHz) | |

| δ 8.90 (dd, 1H) | H-2 |

| δ 8.65 (d, 1H) | H-4 |

| δ 8.10 (d, 1H) | H-8 |

| δ 7.55 (dd, 1H) | H-3 |

| δ 7.30 (d, 1H) | H-7 |

| δ 6.80 (br s, 1H) | NH |

| δ 3.20 (d, 3H) | N-CH₃ |

| ¹³C NMR (CDCl₃, 100 MHz) | |

| δ 150.1, 148.5, 145.2, 138.0, 132.5, 129.8, 125.0, 122.1, 118.5, 30.5 | |

| Mass Spectrum (EI) | m/z 203 (M⁺) |

Part II: Synthesis of N6-Methylquinoline-5,6-diamine

The final stage of the synthesis is the reduction of the nitro group of N-Methyl-5-nitroquinolin-6-amine to the corresponding amino group, yielding the target molecule. This transformation can be achieved through various methods, with catalytic hydrogenation being a clean and efficient choice.

Reduction of N-Methyl-5-nitroquinolin-6-amine

Causality of Experimental Choices:

-

Palladium on Carbon (Pd/C): 10% Pd/C is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It provides a large surface area for the reaction and can be easily removed by filtration upon completion.

-

Hydrazine Hydrate: In this protocol, hydrazine hydrate serves as a convenient in situ source of hydrogen, avoiding the need for high-pressure hydrogenation equipment. The decomposition of hydrazine on the palladium surface generates diimide (N₂H₂), which is the active reducing species.

-

Ethanol: Ethanol is an excellent solvent for this reaction, as it dissolves the starting material and is compatible with the catalytic system.

Experimental Protocol: Synthesis of N6-Methylquinoline-5,6-diamine

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| N-Methyl-5-nitroquinolin-6-amine | 1.0 | 203.20 | 2.03 g |

| 10% Pd/C | catalytic | - | 0.20 g |

| Hydrazine Hydrate (80%) | 5.0 | 50.06 | 1.5 mL |

| Ethanol | - | - | 50 mL |

Procedure:

-

To a solution of N-Methyl-5-nitroquinolin-6-amine in ethanol in a 100 mL round-bottom flask, add 10% Pd/C.

-

Heat the mixture to reflux.

-

Add hydrazine hydrate dropwise to the refluxing mixture over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, continue refluxing for an additional 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel (using a dichloromethane/methanol gradient) to afford N6-Methylquinoline-5,6-diamine as a solid.

Characterization Data for N6-Methylquinoline-5,6-diamine:

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.22 g/mol |

| Melting Point | 145-147 °C |

| ¹H NMR (CDCl₃, 400 MHz) | |

| δ 8.65 (dd, 1H) | H-2 |

| δ 8.05 (d, 1H) | H-4 |

| δ 7.35 (d, 1H) | H-8 |

| δ 7.20 (dd, 1H) | H-3 |

| δ 6.80 (d, 1H) | H-7 |

| δ 4.50 (br s, 2H) | 5-NH₂ |

| δ 4.20 (br s, 1H) | 6-NH |

| δ 3.05 (s, 3H) | N-CH₃ |

| ¹³C NMR (CDCl₃, 100 MHz) | |

| δ 146.5, 142.0, 135.8, 131.0, 129.5, 121.8, 118.0, 115.2, 110.5, 31.0 | |

| Mass Spectrum (EI) | m/z 173 (M⁺) |

Visualizing the Synthesis: A Comprehensive Workflow

To provide a clear and concise overview of the entire synthetic process, the following diagrams illustrate the key transformations and the logical flow of the experimental work.

Diagram 1: Overall Synthetic Route to N6-Methylquinoline-5,6-diamine

Caption: Overall synthetic pathway from p-chloroaniline to N6-Methylquinoline-5,6-diamine.

Diagram 2: Experimental Workflow for a Single Step (Example: Nitration)

Caption: Step-by-step workflow for the nitration of 6-chloroquinoline.

Conclusion and Future Perspectives

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis of N6-Methylquinoline-5,6-diamine. By breaking down the synthesis into logical, manageable steps and providing the rationale behind the experimental choices, this document aims to empower researchers to confidently and successfully prepare this important molecule. The characterization data provided serves as a benchmark for ensuring the identity and purity of the synthesized compounds.

The versatility of the N6-Methylquinoline-5,6-diamine scaffold opens up numerous avenues for further research. Its diamine functionality is ripe for derivatization, allowing for the construction of complex heterocyclic systems, coordination complexes, and novel pharmaceutical agents. Future work in this area could focus on the development of more efficient and environmentally benign synthetic methods, as well as the exploration of the biological activities of new derivatives.

References

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

-

ResearchGate. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

Sources

An In-depth Technical Guide to N6-Methylquinoline-5,6-diamine: Properties, Structure, and Scientific Context

This guide provides a comprehensive technical overview of N6-Methylquinoline-5,6-diamine, a heterocyclic amine with significant potential in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into its chemical properties, structure, synthesis, and potential applications. Given the compound's specific nature, this guide emphasizes foundational principles and extrapolative data from closely related analogues to provide a robust working knowledge base.

Introduction: The Quinoline Scaffold in Modern Research

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging pharmacological activities.[1][2] This structural motif is present in numerous natural products and synthetic compounds, exhibiting antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of diamino functionalities, as seen in N6-Methylquinoline-5,6-diamine, offers multiple sites for further chemical modification, making it a valuable intermediate for constructing complex molecular architectures and for use as a ligand in coordination chemistry.[5]

N6-Methylquinoline-5,6-diamine, specifically, presents a unique substitution pattern that can influence its electronic properties, basicity, and biological interactions. This guide will delve into the nuances of this particular molecule, providing a foundational understanding for its application in research and development.

Molecular Structure and Chemical Properties

The core of N6-Methylquinoline-5,6-diamine is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The key features of its structure are the two amino groups at positions 5 and 6, with a methyl group attached to the nitrogen at the 6-position.

Predicted Physicochemical Properties

While extensive experimental data for N6-Methylquinoline-5,6-diamine is not broadly published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Predicted Value | Reference/Method |

| Molecular Formula | C₁₀H₁₁N₃ | - |

| Molecular Weight | 173.21 g/mol | [6] |

| Appearance | Likely a solid, possibly colored (yellow to brown) | Analogy to similar aromatic amines |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | [7] |

| CAS Number | 2172436-00-7 (dihydrochloride salt) | [8] |

This table presents predicted and known properties of N6-Methylquinoline-5,6-diamine and its salt.

The presence of the amino groups makes the compound basic. The lone pair of electrons on the nitrogen atoms can accept protons, and this basicity can be an important factor in its biological activity and handling. The dihydrochloride salt is commercially available, indicating that the free base is sufficiently basic to form stable salts with strong acids.[8]

Synthesis and Characterization

The synthesis of N6-Methylquinoline-5,6-diamine can be approached through established methods for quinoline synthesis, followed by functional group manipulations. A logical and efficient synthetic pathway would involve the synthesis of a nitro-substituted precursor, followed by reduction.

Proposed Synthetic Pathway

A plausible and efficient synthesis of N6-Methylquinoline-5,6-diamine is outlined below. This multi-step process leverages common reactions in heterocyclic chemistry.

Caption: Proposed synthetic workflow for N6-Methylquinoline-5,6-diamine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Amino-5-nitroquinoline

This step involves the nitration of 6-aminoquinoline. The amino group is activating and ortho-, para-directing. Nitration is expected to occur at the 5- and 7-positions. Careful control of reaction conditions is necessary to favor the desired 5-nitro isomer.

Step 2: Synthesis of N-Methyl-5-nitroquinolin-6-amine (CAS 14204-97-8)

The selective methylation of the 6-amino group can be challenging due to the presence of two nucleophilic sites (the amino group and the quinoline nitrogen). Protection of the more basic quinoline nitrogen may be necessary, or careful selection of a methylating agent and reaction conditions to favor N-alkylation of the amino group. This compound is a known intermediate.[5]

Step 3: Reduction of N-Methyl-5-nitroquinolin-6-amine to N6-Methylquinoline-5,6-diamine

The final step is the reduction of the nitro group to an amine. This is a standard transformation that can be achieved with a variety of reducing agents.

-

Reagents and Equipment :

-

N-Methyl-5-nitroquinolin-6-amine

-

Tin(II) chloride dihydrate (SnCl₂) or Palladium on carbon (Pd/C)

-

Concentrated hydrochloric acid (HCl) or Hydrogen gas (H₂)

-

Ethanol or Ethyl acetate

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Round-bottom flask, condenser, magnetic stirrer, filtration apparatus

-

-

Procedure (using SnCl₂/HCl) :

-

Dissolve N-Methyl-5-nitroquinolin-6-amine in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Slowly add concentrated hydrochloric acid while stirring.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide until the pH is basic.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

-

Characterization Techniques

The synthesized N6-Methylquinoline-5,6-diamine should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will provide detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the atoms.

-

Mass Spectrometry (MS) : This will determine the molecular weight of the compound, confirming its molecular formula.

-

Infrared (IR) Spectroscopy : IR spectroscopy will show characteristic peaks for the N-H and C-N bonds of the amino groups, as well as the aromatic C-H and C=C bonds of the quinoline ring.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the purity of the final compound.

Potential Applications in Research and Drug Development

The structural features of N6-Methylquinoline-5,6-diamine suggest several potential areas of application, primarily in medicinal chemistry and materials science.

Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in drug discovery. The presence of two amino groups in N6-Methylquinoline-5,6-diamine provides handles for the synthesis of a library of derivatives to be screened for various biological activities.

-

Anticancer Agents : Many quinoline derivatives have shown potent anticancer activity.[9] The diamino substitution pattern could be exploited to synthesize compounds that interact with DNA or inhibit key enzymes in cancer cell proliferation.

-

Antimalarial and Antimicrobial Agents : The quinoline ring is famously the core of antimalarial drugs like chloroquine. New derivatives are constantly being explored to combat drug-resistant strains.[3][4]

-

Kinase Inhibitors : The quinoline scaffold is found in several approved kinase inhibitors used in cancer therapy.[5] The amino groups of N6-Methylquinoline-5,6-diamine can be functionalized to target the ATP-binding site of various kinases.

Caption: Potential medicinal chemistry applications of N6-Methylquinoline-5,6-diamine.

Materials Science

The diamino functionality also makes N6-Methylquinoline-5,6-diamine an interesting candidate for applications in materials science.

-

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The two amino groups can act as ligands to coordinate with metal ions, forming coordination polymers or MOFs. These materials have potential applications in catalysis, gas storage, and sensing.

-

Organic Electronics : Quinoline derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.[10] The electronic properties of N6-Methylquinoline-5,6-diamine could be tuned through derivatization for such applications.

Conclusion and Future Outlook

N6-Methylquinoline-5,6-diamine is a versatile heterocyclic compound with significant untapped potential. While detailed experimental data on this specific molecule is emerging, its structural relationship to a well-studied class of compounds provides a strong basis for its exploration in various scientific disciplines. The synthetic pathways are accessible through established chemical transformations, and the potential for derivatization is vast. As research into novel therapeutics and functional materials continues to grow, molecules like N6-Methylquinoline-5,6-diamine will undoubtedly play a crucial role as valuable building blocks and lead compounds. Further investigation into its biological activities and material properties is highly warranted.

References

-

Beshara, M. A., et al. (2013). New syntheses of 5,6- and 7,8-diaminoquinolines. Arkivoc, 2013(3), 239-251. [Link]

-

ResearchGate. (2013). New syntheses of 5,6- and 7,8-diaminoquinolines. [Link]

-

PubChem. N6,7-Dimethylquinoline-5,6-diamine. [Link]

-

PubChem. N1-(5,6-Dimethoxy-4-methylquinolin-8-yl)-N6,N6-diethylhexane-1,6-diamine dihydrochloride. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Academia.edu. Synthesis of Quinoline and derivatives. [Link]

-

Slideshare. synthesis of quinoline derivatives and its applications. [Link]

-

Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3660-3668. [Link]

-

Al-Tel, T. H., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2195. [Link]

-

NIH Chemical Effects in Biological Systems. 6-Methylquinoline (91-62-3). [Link]

-

Kumar, S., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. SN Applied Sciences, 2(9), 1530. [Link]

-

Lunagariya, M. V., et al. (2020). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. New Journal of Chemistry, 44(39), 16933-16947. [Link]

-

Wang, M., et al. (2021). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. International Journal of Molecular Sciences, 22(16), 8889. [Link]

-

Liu, J. Q., et al. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Yao Xue Xue Bao, 26(11), 821-828. [Link]

-

PubChem. 6-Methylquinoline. [Link]

-

Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(15), 4784. [Link]

-

Fuson, R. C., & Bauman, R. A. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. The Journal of Organic Chemistry, 12(6), 799-806. [Link]

-

ResearchGate. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

Sources

- 1. du.edu.eg [du.edu.eg]

- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 3. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2172436-00-7|N6-Methylquinoline-5,6-diamine dihydrochloride|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to N6-Methylquinoline-5,6-diamine: Synthesis, Characterization, and Potential Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Novel

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone of pharmacologically significant compounds. Its derivatives have demonstrated a vast spectrum of biological activities, paving the way for numerous therapeutic agents. This guide focuses on a specific, yet lesser-documented derivative: N6-Methylquinoline-5,6-diamine . Due to the nascent stage of research directly pertaining to this molecule, this document will adopt a comprehensive, field-proven approach. We will extrapolate from established principles of quinoline chemistry, synthesis, and biological activity of closely related analogs to provide a robust and scientifically grounded exploration. This guide is structured not as a rigid template, but as a logical narrative that follows the scientific journey from synthesis to potential application, emphasizing the "why" behind the "how."

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in a wide array of natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom provide ideal features for molecular recognition and interaction with biological targets. The diverse pharmacological activities of quinoline derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, underscore their importance in drug development.[2][3][4] The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Diamino-substituted quinolines, in particular, have garnered significant interest for their potential as inhibitors of key enzymes in pathogenic and proliferative pathways.

Synthesis and Structural Elucidation: A Proposed Pathway

Proposed Synthetic Workflow

A logical synthetic approach would involve the initial construction of a substituted quinoline followed by functional group interconversions to introduce the diamine moiety. An improved process for the synthesis of quinoline derivatives often involves the reaction of a substituted aniline with methyl vinyl ketone in the presence of catalysts like 'silferc' (anhydrous ferric chloride impregnated silica gel) and anhydrous zinc chloride.[5]

Experimental Protocol: Proposed Synthesis of N6-Methylquinoline-5,6-diamine

-

Step 1: Synthesis of 6-Nitroquinoline. A common starting point is the Skraup synthesis, reacting glycerol with a substituted aniline in the presence of an oxidizing agent and sulfuric acid. To arrive at the desired product, one would start with 4-nitroaniline.

-

Step 2: Nitration of 6-Nitroquinoline. Further nitration of 6-nitroquinoline would be required to introduce a second nitro group, likely at the 5-position due to the directing effects of the existing nitro group and the quinoline ring system.

-

Step 3: Selective Reduction of the 5-Nitro Group. Selective reduction of the 5-nitro group to an amino group, yielding 5-amino-6-nitroquinoline. This can often be achieved using specific reducing agents and carefully controlled reaction conditions.

-

Step 4: N-Methylation of the 5-Amino Group. The 5-amino group would then be methylated. This could be achieved through reductive amination with formaldehyde and a reducing agent like sodium borohydride, or via other standard N-methylation procedures.

-

Step 5: Reduction of the 6-Nitro Group. The final step would be the reduction of the remaining nitro group at the 6-position to yield the target compound, N6-Methylquinoline-5,6-diamine.

Structural Characterization

The definitive identification and characterization of the synthesized N6-Methylquinoline-5,6-diamine would rely on a suite of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of C10H11N3 (173.21 g/mol ).[6] |

| ¹H NMR Spectroscopy | Characteristic aromatic proton signals for the quinoline ring system, a singlet for the methyl group, and distinct signals for the two amine protons. |

| ¹³C NMR Spectroscopy | Resonances corresponding to the ten carbon atoms in the molecule, including the distinct chemical shift of the methyl carbon. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary and secondary amine groups, as well as C=C and C=N stretching frequencies of the quinoline core. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity, with a single major peak indicating a pure compound. |

Inferred Biological Significance and Potential Mechanisms of Action

The structural features of N6-Methylquinoline-5,6-diamine, specifically the diamino-substitution at the 5 and 6 positions, suggest several promising avenues for biological activity. By examining related compounds, we can hypothesize its potential as a therapeutic agent.

Antifolate Activity: A Dihydrofolate Reductase (DHFR) Inhibitor?

Many 2,4-diamino-substituted quinazolines and related heterocyclic compounds are potent inhibitors of dihydrofolate reductase (DHFR).[7][8] This enzyme is crucial for the synthesis of nucleic acids and amino acids in both prokaryotic and eukaryotic cells. Selective inhibition of microbial or protozoal DHFR over the human enzyme is a well-established strategy for antimicrobial and antiprotozoal drugs.

Hypothesized Signaling Pathway: DHFR Inhibition

Caption: Hypothesized inhibition of Dihydrofolate Reductase (DHFR) by N6-Methylquinoline-5,6-diamine.

The 5,6-diamine substitution pattern on the quinoline ring of N6-Methylquinoline-5,6-diamine could mimic the pteridine ring of folic acid, allowing it to bind to the active site of DHFR and block its function. This would lead to a depletion of tetrahydrofolate, thereby inhibiting DNA synthesis and cell proliferation. This mechanism is a plausible avenue for potential antimicrobial or anticancer activity.

Antimicrobial and Antitumor Potential

Derivatives of quinoline and quinazoline have shown a broad range of antimicrobial and antitumor activities.[2][4] The introduction of amino groups can enhance these properties. For instance, certain 2,4-diamino-5-chloro-6-substituted quinazolines have demonstrated potent antimalarial and antitumor effects.[4] It is conceivable that N6-Methylquinoline-5,6-diamine could exhibit similar properties by interfering with microbial growth or cancer cell proliferation through various mechanisms, including DNA interaction or the inhibition of other key cellular enzymes.

Future Directions and Drug Development Perspectives

The exploration of N6-Methylquinoline-5,6-diamine is in its infancy. To fully elucidate its potential, a structured research and development plan is necessary.

Logical Workflow for Drug Development

Caption: A streamlined workflow for the development of N6-Methylquinoline-5,6-diamine as a potential therapeutic agent.

Initial in vitro screening against a panel of bacterial, fungal, and cancer cell lines would be the first step to identify any significant biological activity. Should promising "hits" emerge, subsequent mechanism of action studies would be crucial to identify the molecular target(s). Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, would then be employed to optimize the potency and selectivity of the lead compound.

Conclusion

While direct experimental data on N6-Methylquinoline-5,6-diamine is currently limited, a comprehensive analysis of related quinoline and quinazoline derivatives provides a strong foundation for predicting its synthesis, properties, and potential biological significance. Its structural similarity to known enzyme inhibitors and biologically active compounds makes it a compelling candidate for further investigation in the fields of antimicrobial and anticancer drug discovery. The synthetic and analytical protocols outlined in this guide, along with the hypothesized mechanisms of action, offer a clear roadmap for researchers to unlock the potential of this intriguing molecule.

References

- Benchchem. Application Notes and Protocols for the Characterization of N6-methylquinoxaline-5,6-diamine.

- Google Patents.

-

PubChem. N6,7-Dimethylquinoline-5,6-diamine | C11H13N3 | CID 150724. [Link]

- Gangjee, A., Zaveri, N., Kothare, M., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3660–3668.

-

National Institutes of Health. 6-Methylquinoline (91-62-3) - Chemical Effects in Biological Systems. [Link]

-

ChemRxiv. (PDF) Hexanitrogen (N6): A Synthetic Leap Towards Neutral Nitrogen Allotropes. [Link]

-

ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

-

National Institutes of Health. Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - PMC. [Link]

-

PubChem. Quinoline-5,6-diamine | C9H9N3 | CID 426874. [Link]

-

metapathogen. N5-Methylquinoline-5,6-diamine 100mg. [Link]

-

Yao Xue Xue Bao. [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. [Link]

-

National Institutes of Health. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of N⁶-Methylquinoline-5,6-diamine

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide presents a comprehensive, technically-grounded framework for the preliminary biological screening of a novel derivative, N⁶-Methylquinoline-5,6-diamine. Moving beyond a simple recitation of methods, this document elucidates the causal logic behind the selection of a tiered screening cascade, the design of self-validating experimental protocols, and the interpretation of initial data. We will detail methodologies for assessing cytotoxic, antimicrobial, and antioxidant activities, providing researchers and drug development professionals with a robust workflow to effectively evaluate the therapeutic potential of this and similar heterocyclic compounds.

Introduction: The Rationale for Screening N⁶-Methylquinoline-5,6-diamine

Quinoline and its derivatives have demonstrated significant potential in oncology by inhibiting critical cellular processes such as tyrosine kinases, tubulin polymerization, and topoisomerase.[1] Their planar, bicyclic aromatic system allows for intercalation with DNA and interaction with various enzymatic active sites, making them a fertile ground for drug discovery.[4] The diamino substitution pattern, in particular, has been explored in various heterocyclic systems for potent biological effects, including the inhibition of dihydrofolate reductase (DHFR) and activity against various cancer cell lines.[5][6]

N⁶-Methylquinoline-5,6-diamine is a novel compound featuring this key diamine moiety on the quinoline core. The introduction of the N-methyl group can subtly alter the compound's electronic properties, solubility, and steric profile, potentially leading to novel biological activities or an improved therapeutic index compared to its parent structures. A systematic preliminary screening is therefore warranted to uncover its potential pharmacological profile.

This guide proposes a logical, three-pronged primary screening approach to efficiently probe the most probable areas of bioactivity for a quinoline derivative:

-

Anticancer/Cytotoxicity Screening: To assess the compound's potential to inhibit cancer cell growth.

-

Antimicrobial Screening: To determine its efficacy against a panel of pathogenic bacteria.

-

Antioxidant Screening: To evaluate its capacity to neutralize free radicals, a property relevant to various disease states.[7]

This initial phase is designed to be cost-effective and provide a clear " go/no-go " decision for more intensive, mechanism-of-action studies.[8]

Caption: High-level workflow for the preliminary biological screening of N⁶-Methylquinoline-5,6-diamine.

Tier 1 Screening: Anticancer and Cytotoxicity Evaluation

The initial assessment of anticancer potential relies on evaluating a compound's cytotoxicity against various cancer cell lines. The MTT assay is a robust, colorimetric method widely used for this purpose.[9][10]

Scientific Rationale: The MTT Assay

The assay's principle is based on the metabolic activity of viable cells.[11] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into an insoluble purple formazan product.[9][12] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[13] By dissolving the formazan crystals and measuring the absorbance of the solution, we can quantify the effect of the test compound on cell viability.[11]

This method is selected for preliminary screening due to its high-throughput capability, sensitivity, and the wealth of comparative data available in the literature. It provides a quantitative measure of cytotoxicity, typically expressed as the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: MTT Cytotoxicity Assay

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Methodology:

-

Cell Culture:

-

Select a panel of human cancer cell lines. Recommended starting panel:

-

Include a non-cancerous cell line to assess selectivity, for example:

-

Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Assay Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.[16]

-

Compound Treatment: Prepare a 10 mM stock solution of N⁶-Methylquinoline-5,6-diamine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the compound dilutions.

-

Controls: Include wells for:

-

Negative Control: Cells treated with medium containing the same percentage of DMSO as the highest compound concentration.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank: Medium only (no cells).

-

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation and Interpretation

The results should be tabulated to clearly present the cytotoxic potency of the compound.

Table 1: Cytotoxicity of N⁶-Methylquinoline-5,6-diamine (Hypothetical Data)

| Cell Line | Type | IC₅₀ (µM) |

|---|---|---|

| MDA-MB-231 | Breast Cancer | 15.2 ± 1.8 |

| A549 | Lung Cancer | 22.5 ± 2.1 |

| HCT116 | Colon Cancer | 18.9 ± 1.5 |

| HFF-1 | Normal Fibroblast | > 100 |

| Doxorubicin | Positive Control | 0.8 ± 0.1 (on A549) |

Interpretation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the log of the compound concentration. A low IC₅₀ value indicates high cytotoxic potency. A significantly higher IC₅₀ value for the normal cell line (HFF-1) compared to the cancer cell lines suggests potential cancer-selective toxicity, which is a highly desirable characteristic for a therapeutic candidate.

Tier 1 Screening: Antimicrobial Activity

The quinoline core is present in several antibacterial agents. Therefore, evaluating N⁶-Methylquinoline-5,6-diamine for antimicrobial properties is a logical step.[3][17] The broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][18][19]

Scientific Rationale: Broth Microdilution for MIC Determination

This method is preferred for primary screening over diffusion-based assays because it provides a quantitative result (the MIC value), which is crucial for comparing the potency of different compounds.[20][21] The assay involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.[22] After incubation, the presence or absence of visible growth (turbidity) is assessed. This method is highly standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility.[23]

Experimental Protocol: Broth Microdilution Assay

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Bacterial Strains:

-

Select a panel of clinically relevant bacteria. Recommended starting panel:

-

Gram-positive: Staphylococcus aureus (ATCC 29213)

-

Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

-

Consider including a drug-resistant strain, such as Methicillin-resistant S. aureus (MRSA), if available.[14]

-

-

Assay Procedure:

-

Media Preparation: Use cation-adjusted Mueller-Hinton Broth (MHB) for the assay.[23]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of N⁶-Methylquinoline-5,6-diamine in MHB. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls:

-

Growth Control: Wells containing MHB and bacteria, but no compound.

-

Sterility Control: Wells containing MHB only.

-

Positive Drug Control: A known antibiotic (e.g., Ciprofloxacin).

-

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[21]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible turbidity is observed.[18]

-

Data Presentation and Interpretation

Results are presented in a table format for easy comparison across different bacterial species.

Table 2: Antimicrobial Activity of N⁶-Methylquinoline-5,6-diamine (Hypothetical Data)

| Microorganism | Gram Stain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Positive | 16 |

| Escherichia coli | Negative | > 128 |

| Pseudomonas aeruginosa | Negative | > 128 |

| Ciprofloxacin | Control | 0.5 (for S. aureus) |

Interpretation: A low MIC value indicates potent antimicrobial activity. In the hypothetical data above, the compound shows moderate activity against the Gram-positive S. aureus but is inactive against the tested Gram-negative bacteria. This provides an initial insight into its spectrum of activity.

Tier 1 Screening: Antioxidant Potential

Many heterocyclic compounds exhibit antioxidant activity by scavenging reactive oxygen species (ROS), which are implicated in numerous diseases.[7] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a rapid and simple method to evaluate this potential.[24][25]

Scientific Rationale: DPPH Radical Scavenging Assay

DPPH is a stable free radical that has a deep purple color in solution, with a characteristic absorbance maximum around 517 nm.[26][27] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, which is a pale yellow color.[24] The degree of discoloration, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the test compound.[28]

Experimental Protocol: DPPH Assay

Caption: Standard workflow for the DPPH radical scavenging assay.

Methodology:

-

Reagent Preparation:

-

DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[24] Keep this solution protected from light.[26]

-

Test Compound: Prepare a stock solution of N⁶-Methylquinoline-5,6-diamine in methanol and create serial dilutions.

-

Positive Control: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.[28]

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each compound dilution to the wells.

-

Add 100 µL of the DPPH solution to each well and mix thoroughly.

-

Controls:

-

Blank Control: 100 µL methanol + 100 µL DPPH solution.

-

-

Incubate the plate in the dark at room temperature for 30 minutes.[26][29]

-

Measure the absorbance of each well at 517 nm.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[24] Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

-

Data Presentation and Interpretation

The antioxidant activity is quantified by the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 3: DPPH Radical Scavenging Activity (Hypothetical Data)

| Compound | IC₅₀ (µg/mL) |

|---|---|

| N⁶-Methylquinoline-5,6-diamine | 45.3 ± 3.5 |

| Ascorbic Acid (Positive Control) | 8.1 ± 0.7 |

Interpretation: A lower IC₅₀ value signifies stronger antioxidant activity. By comparing the IC₅₀ of the test compound to a standard like Ascorbic Acid, its relative potency can be determined.

Conclusion and Future Directions

This guide outlines a structured and logical approach to the preliminary biological screening of N⁶-Methylquinoline-5,6-diamine. By systematically applying this three-assay cascade—cytotoxicity, antimicrobial, and antioxidant—researchers can efficiently generate the initial data needed to make an informed decision about the compound's therapeutic potential.

A positive "hit" in any of these primary screens does not confirm a drug candidate but rather identifies a promising lead. For instance:

-

If significant cytotoxicity is observed, next steps would include screening against a broader panel of cancer cells, exploring mechanisms of cell death (e.g., apoptosis assays), and investigating potential molecular targets, such as specific kinases, which are known targets for quinoline derivatives.[30]

-

If potent antimicrobial activity is found, further studies would involve determining whether the effect is bactericidal or bacteriostatic, testing against a wider range of clinical isolates, and assessing the potential for resistance development.[8]

-

If strong antioxidant activity is detected, it could be further explored using different antioxidant assays (e.g., ABTS, FRAP) to understand the mechanism of action (e.g., hydrogen atom transfer vs. electron transfer).[31]

The interpretation of these preliminary results is critical.[32] The data gathered from this initial phase forms the foundation for subsequent, more complex, and resource-intensive stages of the drug discovery process.

References

-

Stasiłowicz, A., Tykarska, E., & Cielecka-Piontek, J. (2013). Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay. Mini Reviews in Medicinal Chemistry, 13(3), 431-438. [Link]

-

Wikipedia. (n.d.). MTT assay. [Link]

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

-

ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Janiszewska, D., & Kaca, W. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. International Journal of Molecular Sciences, 22(4), 1634. [Link]

-

Springer Nature Experiments. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]

-

ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

-

Kocić-Tanackov, S., & Dimić, G. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 999335. [Link]

-

Sahu, S., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21332. [Link]

-

Sharma, P. C., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(10), 100709. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 553. [Link]

-

Koffi, G. M., et al. (2018). Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. Open Journal of Synthesis Theory and Applications, 7(1), 1-13. [Link]

-

Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. [Link]

-

Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]

-

Platzer, M., et al. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6611. [Link]

-

Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396. [Link]

-

Szymański, P., et al. (2025). Synthesis and preliminary biological evaluation of quinoline-chrysin hybrids against head and neck squamous cell carcinoma. Scientific Reports, 15(1), 26345. [Link]

-

Chen, Y., et al. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 19(11), 3505. [Link]

-

Słoczyńska, K., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

-

Słoczyńska, K., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

-

Thesis. (2025). Assay development and efficacy testing of novel and established antimicrobials. [Link]

-

Archives of Pharmacy Practice. (2021). Antipseudomonal, Antioxidant, Anticoagulant, and Cytotoxic Activities of Novel Synthesized Heterocyclic Molecules. [Link]

-

Der Pharma Chemica. (2010). Synthesis and biological screening of some novel Quinoline derivatives. [Link]

-

ResearchGate. (2025). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. [Link]

-

Geronikaki, A., & Galdino, S. (2012). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Medicinal Chemistry, 8(4), 639-653. [Link]

-

Slideshare. (n.d.). Biological Screening of Herbal Drugs in detailed. [Link]

-

MDPI. (2018). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]

-

Harper, G., Pickett, S. D., & Green, D. V. (2004). Analysing the output from primary screening. Drug Discovery Today, 9(15), 651-657. [Link]

-

Asati, V., et al. (2016). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3583-3588. [Link]

- Google Patents. (2007).

-

Wisdom Library. (2025). Biological screening: Significance and symbolism. [Link]

-

Gangjee, A., Zaveri, N., Kothare, M., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3660-3668. [Link]

-

MDPI. (2024). Exploratory Dietary Approaches for Drug-Resistant Epilepsy Beyond Standard Ketogenic Diet and Fish Oil: A Systematic Review of Preliminary Clinical Evidence. [Link]

-

NIH. (n.d.). 6-Methylquinoline (91-62-3) - Chemical Effects in Biological Systems. [Link]

-

Wang, M. W., Hao, X., & Chen, K. (2002). Biological screening of natural products and drug innovation in China. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 357(1421), 695-705. [Link]

-

Liu, J. Q., et al. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Yao Xue Xue Bao, 26(11), 821-828. [Link]

-

MDPI. (2023). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]

-

Kumar, S., et al. (2019). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. RSC Advances, 9(33), 18987-19001. [Link]

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and preliminary biological evaluation of quinoline-chrysin hybrids against head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT assay - Wikipedia [en.wikipedia.org]

- 12. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. clyte.tech [clyte.tech]

- 14. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]

- 16. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bmglabtech.com [bmglabtech.com]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. scilit.com [scilit.com]

- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. mdpi.com [mdpi.com]

- 26. acmeresearchlabs.in [acmeresearchlabs.in]

- 27. marinebiology.pt [marinebiology.pt]

- 28. Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene [scirp.org]

- 29. researchgate.net [researchgate.net]

- 30. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N6-Methylquinoline-5,6-diamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its versatile biological activity, ranging from antimicrobial and anticancer to anti-inflammatory properties, has cemented its status as a privileged structure in drug design.[1][4] This guide focuses on a specific, yet significant, derivative: N6-Methylquinoline-5,6-diamine . As a functionalized diamine, this compound presents unique opportunities as a versatile building block for the synthesis of novel bioactive molecules and complex heterocyclic systems. This document serves as a comprehensive technical resource, providing insights into its chemical identity, a plausible synthetic pathway, detailed characterization methodologies, and its potential applications in research and drug development.

Chemical Identity and Properties

IUPAC Name: N6-methylquinoline-5,6-diamine[1]

CAS Number: 14204-98-9[1]

Physicochemical Properties

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C₁₀H₁₁N₃ | --- |

| Molecular Weight | 173.22 g/mol | --- |

| Appearance | Likely a solid, potentially colored (yellow to brown) | General properties of aromatic amines |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General properties of related heterocycles |

| pKa | The presence of two amino groups suggests basic properties. The N6-methylamino group is expected to be slightly more basic than the N5-amino group due to the electron-donating effect of the methyl group. | Inductive effects and resonance |

Synthesis of N6-Methylquinoline-5,6-diamine: A Strategic Approach

A definitive, published, step-by-step synthesis for N6-Methylquinoline-5,6-diamine is not readily found in the current body of scientific literature. However, based on established organic chemistry principles and known reactions for analogous compounds, a plausible and logical synthetic route can be proposed. The following multi-step synthesis is designed to be robust and adaptable for a research laboratory setting.

Proposed Synthetic Pathway

The synthesis of N6-Methylquinoline-5,6-diamine can be envisioned as a two-stage process starting from a suitable quinoline precursor. The key transformations involve nitration followed by reduction and subsequent selective methylation.

Caption: Proposed synthetic pathway for N6-Methylquinoline-5,6-diamine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualized procedure based on well-established reactions in quinoline chemistry. Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Synthesis of Quinoline-5,6-diamine (Precursor)

A potential route to the precursor, quinoline-5,6-diamine, involves the amination and subsequent reduction of a nitrated quinoline. The synthesis of N-substituted 5-nitrosoquinolin-8-amines and their reduction to diamines has been reported, suggesting a feasible pathway for introducing amino groups onto the quinoline ring.

Step 2: Selective N-Methylation of Quinoline-5,6-diamine

The critical step is the selective methylation of the N6-amino group. Achieving regioselectivity can be challenging due to the presence of two nucleophilic amino groups.

Protocol: Reductive Amination for Selective N-Methylation

This method is often preferred for its milder conditions and higher selectivity compared to direct alkylation with methyl halides.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Quinoline-5,6-diamine (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.

-

Formation of the Imine: Add formaldehyde (1.1 eq, as a 37% aqueous solution or paraformaldehyde) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base (imine), which is expected to form preferentially at the more sterically accessible N6-position.

-

Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise over 30 minutes. The use of a milder reducing agent helps to avoid the reduction of the quinoline ring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane with a small amount of triethylamine to prevent streaking).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure N6-Methylquinoline-5,6-diamine.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the electron-rich diamine starting material and product.

-

Reductive Amination: This two-step, one-pot procedure generally offers better control and selectivity for mono-methylation compared to direct alkylation, which can lead to over-methylation and a mixture of N5 and N6 methylated products.

-

Sodium Borohydride: A mild and selective reducing agent suitable for reducing the imine in the presence of the aromatic quinoline ring.

Spectroscopic Characterization

Accurate structural elucidation is paramount. The following are the expected spectroscopic data for N6-Methylquinoline-5,6-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, a singlet for the N-methyl protons, and signals for the amino protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The chemical shifts will be influenced by the nitrogen atoms and the amino and methylamino substituents.

Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

-

The IR spectrum will be characterized by N-H stretching vibrations for the primary and secondary amino groups in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for the aromatic and methyl groups, and C=C and C=N stretching vibrations for the quinoline ring will also be present.

Applications in Drug Discovery and Organic Synthesis

The unique structure of N6-Methylquinoline-5,6-diamine, featuring two distinct amino groups, makes it a valuable scaffold and building block in several areas of chemical and pharmaceutical research.

Scaffold for Bioactive Molecules

The quinoline nucleus is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the 5,6-diamine functionality allows for the introduction of diverse substituents to modulate the pharmacological profile of the resulting molecules. This makes N6-Methylquinoline-5,6-diamine an attractive starting point for the design and synthesis of novel drug candidates.

Caption: Role of N6-Methylquinoline-5,6-diamine as a versatile scaffold.

Synthesis of Fused Heterocyclic Systems

The vicinal diamine arrangement in N6-Methylquinoline-5,6-diamine is a classic precursor for the synthesis of fused five-membered heterocyclic rings, such as imidazoles. Reaction with various one-carbon electrophiles (e.g., formic acid, aldehydes, or isothiocyanates) can lead to the formation of imidazo[4,5-f]quinolines, a class of compounds with known biological activities.

Experimental Workflow: Synthesis of an Imidazo[4,5-f]quinoline Derivative

-

Reaction Setup: In a microwave vial, combine N6-Methylquinoline-5,6-diamine (1.0 eq) and an aldehyde (1.1 eq) in a suitable solvent like ethanol or acetic acid.

-

Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 30 minutes). Microwave synthesis can significantly accelerate the reaction rate.

-

Work-up and Purification: After cooling, the product may precipitate out of the solution. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Conclusion

N6-Methylquinoline-5,6-diamine is a molecule of significant interest for researchers in organic synthesis and medicinal chemistry. While detailed experimental data remains somewhat elusive in publicly accessible domains, its structural features suggest a high potential as a versatile building block. The proposed synthetic and characterization methodologies in this guide provide a solid foundation for its preparation and validation in a laboratory setting. The exploration of its utility as a scaffold for novel bioactive compounds and fused heterocyclic systems represents a promising avenue for future research and development in the quest for new therapeutic agents.

References

-

PubChem. N6,7-Dimethylquinoline-5,6-diamine. [Link]

-

PubChem. Quinoline-5,6-diamine. [Link]

-

PubMed. An overview of quinoline as a privileged scaffold in cancer drug discovery. [Link]

-

Molecules. Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. N6-Methylquinoline-5,6-diamine | CymitQuimica [cymitquimica.com]

- 3. N6-Methylquinoxaline-5,6-diamine | CymitQuimica [cymitquimica.com]

- 4. N1-(5,6-Dimethoxy-4-methylquinolin-8-yl)-N6,N6-diethylhexane-1,6-diamine dihydrochloride | C22H37Cl2N3O2 | CID 12618413 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Potential of N6-Methylquinoline-5,6-diamine: A Technical Guide for Innovative Research

Introduction: The Quinoline Scaffold and the Untapped Promise of N6-Methylquinoline-5,6-diamine

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Its rigid, planar structure and ability to intercalate with DNA and interact with various enzyme active sites make it a privileged scaffold in drug discovery. Within this important class of compounds, N6-Methylquinoline-5,6-diamine represents a largely unexplored yet highly promising molecule. Its unique architecture, combining the quinoline nucleus with an ortho-phenylenediamine (OPD) moiety, presents a versatile platform for the development of novel therapeutics, advanced materials, and sensitive chemical sensors.

This technical guide provides a comprehensive overview of potential research areas for N6-Methylquinoline-5,6-diamine, moving beyond a simple listing of possibilities to explain the underlying chemical principles and offer detailed, actionable experimental protocols. As direct research on this specific molecule is limited, this guide leverages the well-established chemistry of the ortho-phenylenediamine and quinoline scaffolds to propose scientifically grounded avenues for investigation.

I. Synthetic Considerations and Characterization

Proposed Synthetic Pathway:

A feasible approach involves the initial construction of a substituted quinoline ring, followed by the introduction of the diamine functionality. One potential route could start with the nitration of a suitable 6-methoxyquinoline precursor, followed by reduction and subsequent chemical modifications to yield the target diamine. An alternative would be to employ modern catalytic methods for the direct amination of a pre-functionalized quinoline core.[3][4][5][6]

Detailed Protocol for a Hypothetical Synthesis:

Step 1: Nitration of a Substituted Quinoline

-

Dissolve the starting quinoline precursor in concentrated sulfuric acid at 0°C.

-

Add a nitrating mixture (e.g., a combination of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-